3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-3-15-7-9-16(10-8-15)13-19-21(26)24(22(28)29-19)12-11-20(25)23-17-5-4-6-18(14-17)27-2/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,25)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFMYJILKFJMTJ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a complex structure with a thiazolidinone core, a methylidene group, and various aromatic substitutions. Its molecular formula is , and it possesses significant lipophilicity due to the presence of ethyl and methoxy groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This action can disrupt metabolic pathways, leading to various biological effects.
- Antioxidant Activity : Thiazolidinones are often recognized for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Biological Activity Overview
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that thiazolidinone derivatives, including this compound, showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell wall integrity through enzyme inhibition.
- Anticancer Effects : Research published in the Journal of Medicinal Chemistry indicated that compounds with a similar thiazolidinone structure exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the induction of apoptosis through the intrinsic pathway .
- Anti-inflammatory Properties : In vivo studies showed that administration of this compound reduced edema in animal models of inflammation. This effect was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively induces apoptosis in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory effects through molecular docking studies. It has been suggested as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response, making it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that thiazolidine derivatives possess antimicrobial properties. Preliminary bioassays have demonstrated that the compound exhibits activity against several bacterial strains, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can lead to the development of more potent analogs. Modifications at specific positions on the thiazolidine ring or substituents can enhance biological activity or alter pharmacokinetic properties. This area remains an active field of research .
Drug Design and Development
The unique structure of the compound allows for the exploration of new drug formulations. Its ability to interact with multiple biological targets makes it a versatile candidate for drug development aimed at complex diseases such as cancer and chronic inflammation .
Material Science Applications
The compound's unique chemical structure also opens avenues in material science:
Synthesis of Novel Materials
The thiazolidine scaffold can be utilized to synthesize novel polymers or nanomaterials with specific functionalities. Such materials may find applications in drug delivery systems or as scaffolds in tissue engineering .
Photophysical Properties
Investigations into the photophysical properties of this compound could lead to applications in organic electronics or photonic devices, given its potential light absorption characteristics .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various thiazolidine derivatives, including our compound, against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at specific concentrations, supporting its application as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In a molecular docking study aimed at identifying new anti-inflammatory agents, this compound was found to bind effectively to the active site of 5-lipoxygenase, suggesting a mechanism through which it could exert its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Modifications to the Aromatic Substituent at Position 5
The 4-ethylphenyl group in the target compound distinguishes it from analogs with varying aryl/heteroaryl substituents:
Key Trends:
- Electron-donating groups (e.g., methoxy, methyl) increase electron density but may reduce metabolic stability.
- Electron-withdrawing groups (e.g., Cl) enhance reactivity and target binding.
- Heteroaryl substituents (e.g., thiophene) modulate π-π interactions.
Variations in the Propanamide Side Chain
The N-(3-methoxyphenyl) moiety contrasts with other substituents:
Key Trends:
- Polar groups (e.g., hydroxyl) improve aqueous solubility but may limit blood-brain barrier penetration.
- Aromatic substituents (e.g., benzamide) influence target selectivity via hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Methylphenyl Analog | 2-Chlorophenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~404.5 | 404.5 | 524.1 |
| logP | Estimated ~3.5 | 3.3 | 4.1 |
| H-Bond Donors/Acceptors | 1/7 | 1/7 | 1/8 |
| TPSA (Ų) | ~161 | 161 | 167 |
Key Insights:
- Higher logP in chlorophenyl analogs suggests increased lipophilicity, favoring membrane penetration.
- Topological Polar Surface Area (TPSA) values (~160–170 Ų) indicate moderate solubility, suitable for oral bioavailability.
Q & A
[Basic] What are the established synthetic routes for this thiazolidinone-propanamide hybrid?
The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroacetic acid in the presence of sodium acetate and arylidene ketones. A typical procedure involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide , chloroacetic acid, sodium acetate, and the appropriate oxo compound in a DMF/acetic acid mixture (5:10 mL) for 2 hours, followed by recrystallization . For the propanamide moiety, coupling reactions using HBTU or DCC as activating agents (e.g., in DMSO with triethylamine) are common, yielding products with >68% efficiency .
[Advanced] How can reaction yields be optimized for the Z-isomer configuration?
To favor the Z-isomer (critical for biological activity), optimize:
- Solvent polarity : Use DMF/acetic acid mixtures to stabilize the transition state .
- Temperature control : Reflux at 110°C minimizes side reactions like thiazolidinone ring oxidation .
- Catalysis : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization .
- Purification : Recrystallization from DMF-ethanol (1:3) enhances isomer purity (>95% by NMR) .
[Basic] What spectroscopic techniques validate the compound’s structure?
- 1H/13C-NMR : Confirm the Z-configuration via coupling constants (J = 10–12 Hz for vinyl protons) and deshielded carbonyl signals (δ 170–175 ppm for the thiazolidinone C=O) .
- IR : Strong bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S stretch) .
- X-ray crystallography : Use SHELXL for refinement; validate bond lengths (C=S: 1.65–1.68 Å) and torsion angles to confirm stereochemistry .
[Advanced] How do computational methods (e.g., DFT, molecular docking) predict its bioactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate HOMO-LUMO gaps (ΔE ≈ 4.5 eV) with redox stability .
- Docking studies : Use AutoDock Vina to assess binding to PPAR-γ (target for hypoglycemic activity). Key interactions:
[Basic] What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (P264/P280 protocols) .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .
[Advanced] How to resolve contradictions between experimental and computational spectral data?
- Case example : If experimental NMR shows unexpected splitting (e.g., for methoxyphenyl protons), re-examine:
[Basic] What in vitro assays are suitable for initial biological screening?
- Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC50 < 50 μM suggests potency) .
- Antioxidant potential : DPPH radical scavenging (EC50 compared to ascorbic acid) .
- Enzyme inhibition : PPAR-γ binding assays via fluorescence polarization .
[Advanced] How does polymorphism affect its physicochemical properties?
-
Crystallography : Use SIR97 to solve crystal structures of polymorphs. Key differences:
Polymorph Melting Point (°C) Solubility (mg/mL) Bioavailability (%) Form I 210–212 0.15 35 Form II 198–200 0.45 62 -
Stability : Accelerated aging (40°C/75% RH) identifies metastable forms prone to hydrolysis .
[Advanced] What strategies minimize byproducts during large-scale synthesis?
- Design of Experiments (DoE) : Optimize parameters via response surface methodology (e.g., reactant ratio, time). Example factors:
[Basic] How to assess hydrolytic stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
